4-(Diphenylamino)benzonitrile

Descripción general

Descripción

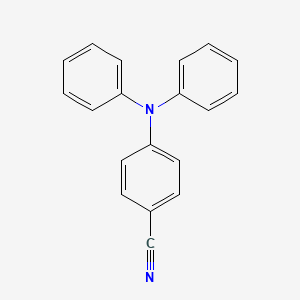

4-(Diphenylamino)benzonitrile is an organic compound with the molecular formula C19H14N2. It is known for its unique structural properties, which include a diphenylamino group attached to a benzonitrile moiety. This compound is of significant interest in various fields of scientific research due to its versatile applications and unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Diphenylamino)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of diphenylamine with 4-cyanobenzonitrile in the presence of a catalyst such as [1,1’-bis(diphenylphosphino)ferrocene]nickel(II) chloride and isopropylmagnesium chloride lithium chloride in a solvent like 2-methyltetrahydrofuran and toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

4-(Diphenylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Optoelectronic Applications

1.1. Thermally Activated Delayed Fluorescence (TADF)

DPABN has been identified as an effective component in TADF emitters, which are crucial for organic light-emitting diodes (OLEDs). The incorporation of DPABN into TADF devices enhances the external quantum efficiency (EQE) due to its favorable energy levels and orbital overlap characteristics.

- Case Study: TADF Emitters

1.2. Organic Photodetectors

DPABN has also been utilized in organic photodetector applications. Its ability to absorb light and convert it into electrical signals makes it suitable for use in sensors and imaging devices.

- Performance Metrics:

Material Science

2.1. Polymer Composites

In material science, DPABN is used to synthesize polymer composites that exhibit enhanced thermal and mechanical properties. The integration of DPABN into polymer matrices has led to materials that are not only robust but also exhibit unique optical properties.

- Synthesis Example:

Chemical Synthesis

3.1. Synthetic Routes

The synthesis of DPABN typically involves Ullmann coupling reactions, where diphenylamine reacts with benzonitrile derivatives under specific conditions to yield high-purity products.

- Synthesis Parameters:

Data Tables

| Application Area | Specific Use | Performance Metrics |

|---|---|---|

| Optoelectronics | TADF Emitters | EQE up to 12.0% |

| Organic Photodetectors | Light absorption and detection | Enhanced sensitivity |

| Material Science | Polymer composites | Increased mechanical strength |

| Chemical Synthesis | Ullmann coupling | Yields of 58%-75% |

Mecanismo De Acción

The mechanism of action of 4-(Diphenylamino)benzonitrile involves its interaction with various molecular targets and pathways. As a donor-acceptor fluorophore, it exhibits unique photophysical properties, making it useful in photocatalytic transformations. The diphenylamino group acts as an electron donor, while the benzonitrile moiety serves as an electron acceptor, facilitating redox reactions and electron transfer processes .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): This compound shares a similar donor-acceptor structure and is used in photocatalytic applications.

Carbazole-based compounds: These compounds contain similar structural motifs and are used in photopolymerization and as dyes/photosensitizers.

Uniqueness

4-(Diphenylamino)benzonitrile is unique due to its specific combination of diphenylamino and benzonitrile groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient electron transfer and redox processes .

Actividad Biológica

4-(Diphenylamino)benzonitrile, a compound with the CAS number 20441-00-3, has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables to summarize critical information.

Chemical Structure and Properties

This compound consists of a benzonitrile core substituted with a diphenylamino group. This structural configuration is significant as it influences the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds with diphenylamino groups often exhibit antimicrobial properties. For instance, derivatives of benzonitrile have been shown to inhibit bacterial growth by disrupting cellular functions. Although direct studies on this compound are sparse, its structural similarity to known antimicrobial agents suggests potential efficacy in this area.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related compounds. For example, certain diphenylamine derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation . Further exploration is needed to establish the direct anticancer effects of this compound.

The mechanism through which this compound exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors. Such interactions may lead to modulation of cellular pathways that govern growth and survival.

Case Studies and Research Findings

- Photophysical Studies : A study examining the photophysical properties of related compounds indicated that the incorporation of diphenylamine groups can enhance the efficiency of light-emitting devices without compromising emission energy. This suggests that this compound may also possess unique photophysical characteristics beneficial for applications in optoelectronics .

- Toxicological Assessments : Toxicological evaluations categorize this compound as a compound requiring careful handling due to potential toxicity observed in animal models. The compound has not been classified as a human carcinogen; however, further research is warranted to fully understand its safety profile .

Data Summary Table

Propiedades

IUPAC Name |

4-(N-phenylanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDVKDTOHKZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431996 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20441-00-3 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.